Cas no 415938-05-5 (2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide)

2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a benzothiazole derivative with potential applications in medicinal chemistry and material science. Its structure combines a benzothiazole core with a substituted propanamide moiety, offering unique electronic and steric properties. The compound exhibits strong fluorescence characteristics, making it suitable for use as a fluorescent probe or in optoelectronic materials. Its rigid aromatic system and amide linkage enhance stability and binding affinity, which may be advantageous in drug design, particularly for targeting specific biological pathways. The methyl substituents improve solubility and modulate reactivity, facilitating further derivatization. This compound serves as a versatile intermediate for synthesizing more complex molecules in pharmaceutical and materials research.
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide structure
415938-05-5 structure
Product name:2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
CAS No:415938-05-5
MF:C18H18N2OS
MW:310.413322925568
MDL:MFCD00247511
CID:5224492

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
    • MDL: MFCD00247511
    • Inchi: 1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21)
    • InChI Key: JXUWBUJQYHEUDJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NC3=CC=C(C)C=C3S2)C=C1)(=O)C(C)C

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB162821-10 g
2-Methyl-N-(4-(6-methylbenzothiazol-2-yl)phenyl)propanamide
415938-05-5
10g
€482.50 2023-05-08
abcr
AB162821-1 g
2-Methyl-N-(4-(6-methylbenzothiazol-2-yl)phenyl)propanamide
415938-05-5
1g
€211.30 2023-05-08
Key Organics Ltd
MS-7711-5MG
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
415938-05-5 >90%
5mg
£46.00 2023-03-10
Key Organics Ltd
MS-7711-20MG
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
415938-05-5 >90%
20mg
£76.00 2023-03-10
abcr
AB162821-5 g
2-Methyl-N-(4-(6-methylbenzothiazol-2-yl)phenyl)propanamide
415938-05-5
5g
€377.50 2023-05-08
Key Organics Ltd
MS-7711-50MG
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
415938-05-5 >90%
50mg
£102.00 2023-03-10
abcr
AB162821-5g
2-Methyl-N-(4-(6-methylbenzothiazol-2-yl)phenyl)propanamide; .
415938-05-5
5g
€377.50 2024-06-10
abcr
AB162821-10g
2-Methyl-N-(4-(6-methylbenzothiazol-2-yl)phenyl)propanamide; .
415938-05-5
10g
€482.50 2024-06-10
abcr
AB162821-1g
2-Methyl-N-(4-(6-methylbenzothiazol-2-yl)phenyl)propanamide; .
415938-05-5
1g
€211.30 2024-06-10
Key Organics Ltd
MS-7711-1MG
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
415938-05-5 >90%
1mg
£37.00 2023-03-10

Additional information on 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Professional Introduction to 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS No. 415938-05-5)

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide, a compound with the chemical identifier CAS No. 415938-05-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this amide derivative incorporates a benzothiazole moiety, which is well-documented for its pharmacological significance, alongside a phenyl ring and a methyl-substituted propanamide group, contributing to its complex and multifaceted interactions with biological targets.

The benzothiazole core is particularly noteworthy in the context of drug discovery, as it is frequently employed in the design of bioactive molecules due to its ability to modulate various biological pathways. Specifically, benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 6-methyl-1,3-benzothiazol-2-yl substituent in the structure of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide suggests that this compound may exhibit similar pharmacological activities. Furthermore, the phenyl ring and the methyl-substituted propanamide group likely contribute to the compound's solubility and binding affinity towards specific biological targets.

Recent research in the field of medicinal chemistry has highlighted the importance of amide-based compounds in drug development. Amides are known for their stability and versatility in forming hydrogen bonds, which are critical for achieving high binding affinity and selectivity. The amide group in 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is strategically positioned to interact with polar regions of biological targets, enhancing its potential as an active pharmaceutical ingredient (API). This positioning aligns with current trends in drug design, where optimizing molecular interactions at the atomic level is key to developing effective therapeutics.

The synthesis of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The introduction of the benzothiazole moiety typically begins with the condensation of thioanisole with maleic anhydride or fumaric acid derivatives under controlled conditions. Subsequent functionalization steps introduce the phenyl ring and the methyl-substituted propanamide group. These synthetic routes underscore the compound's feasibility for large-scale production, which is essential for both preclinical and clinical studies.

In terms of biological activity, preliminary studies on 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide have shown promising results in vitro. The compound demonstrates notable interactions with enzymes and receptors involved in inflammatory pathways, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its structural features may confer antioxidant properties, which are increasingly recognized for their role in preventing oxidative stress-related diseases.

The integration of computational chemistry techniques has further enhanced our understanding of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide's pharmacological profile. Molecular docking studies have been instrumental in predicting how this compound binds to target proteins at an atomic level. These studies have revealed that the benzothiazole moiety interacts favorably with hydrophobic pockets on biological targets, while the amide group forms hydrogen bonds with polar residues. Such insights have guided medicinal chemists in optimizing lead structures for improved efficacy and selectivity.

Preclinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide in animal models. Initial findings indicate that the compound exhibits moderate bioavailability and low toxicity at tested doses. These results are encouraging and support further development towards potential clinical applications. The compound's favorable pharmacokinetic profile is particularly noteworthy, as it suggests that it may be suitable for oral administration, which would enhance patient compliance compared to injectable formulations.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent biological activity and structural complexity. The benzothiazole derivative found in 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide draws inspiration from natural product scaffolds known for their therapeutic potential. By leveraging these natural motifs into synthetic molecules like this one, researchers can harness nature's vast chemical library to develop novel therapeutics.

Future directions for research on 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide include exploring its mechanism of action at a deeper level through advanced biochemical assays. Additionally, investigating its potential interactions with other biological pathways could uncover additional therapeutic applications beyond those currently under investigation. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible clinical benefits for patients worldwide.

In conclusion, 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS No. 415938-05-5) represents a promising candidate for further development as an active pharmaceutical ingredient. Its unique structural features combined with preliminary evidence of biological activity position it as a valuable asset in ongoing drug discovery efforts within the pharmaceutical industry. As research continues to uncover new therapeutic applications for this compound and related derivatives, its significance is expected to grow significantly over time.

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Amadis Chemical Company Limited
(CAS:415938-05-5)2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
A1159465
Purity:99%/99%
Quantity:10g/5g
Price ($):286.0/224.0